Ethyl 2-bis(2-methylphenyl)phosphorylacetate
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Overview
Description
Ethyl 2-bis(2-methylphenyl)phosphorylacetate is an organophosphorus compound with the molecular formula C18H21O5P. This compound is known for its unique structure, which includes a phosphoryl group bonded to two 2-methylphenyl groups and an ethyl acetate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bis(2-methylphenyl)phosphorylacetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromoacetate with bis(2-methylphenyl)phosphine oxide in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bis(2-methylphenyl)phosphorylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The ethyl acetate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphines, and various substituted derivatives of this compound.
Scientific Research Applications
Ethyl 2-bis(2-methylphenyl)phosphorylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-bis(2-methylphenyl)phosphorylacetate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with active sites in enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with various molecular pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Ethyl bis(2-isopropylphenoxy)phosphorylacetate: Similar in structure but with isopropyl groups instead of methyl groups.
Methyl bis(2,2,2-trifluoroethoxy)phosphorylacetate: Contains trifluoroethoxy groups, making it more electronegative.
Uniqueness
Ethyl 2-bis(2-methylphenyl)phosphorylacetate is unique due to its specific combination of methylphenyl groups and ethyl acetate moiety. This structure provides distinct reactivity and interaction profiles compared to other similar compounds, making it valuable in specialized applications .
Properties
IUPAC Name |
ethyl 2-bis(2-methylphenyl)phosphorylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O3P/c1-4-21-18(19)13-22(20,16-11-7-5-9-14(16)2)17-12-8-6-10-15(17)3/h5-12H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURIAEKRWISAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(C1=CC=CC=C1C)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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